molecular formula C12H19N3 B1368023 N2-Cyclohexyl-N2-methylpyridine-2,3-diamine CAS No. 954273-10-0

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine

Cat. No.: B1368023
CAS No.: 954273-10-0
M. Wt: 205.3 g/mol
InChI Key: IIKQGZSXPXKCQU-UHFFFAOYSA-N
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Description

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclohexyl group and a methyl group attached to a pyridine ring, which contains two amine groups at the 2 and 3 positions.

Scientific Research Applications

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclohexyl-N2-methylpyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with cyclohexyl and methyl substituents under specific conditions. One common method involves the use of cyclohexylamine and methylamine as starting materials, which are reacted with pyridine-2,3-diamine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds.

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-N-cyclohexyl-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15(10-6-3-2-4-7-10)12-11(13)8-5-9-14-12/h5,8-10H,2-4,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKQGZSXPXKCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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